molecular formula C4H9ClN2O B1374666 1-Aminocyclopropane-1-carboxamide hydrochloride CAS No. 324796-27-2

1-Aminocyclopropane-1-carboxamide hydrochloride

Cat. No.: B1374666
CAS No.: 324796-27-2
M. Wt: 136.58 g/mol
InChI Key: QMZUYTWDRXLLCA-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of cyclopropane-containing amino acids It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role as a precursor to the plant hormone ethylene

Scientific Research Applications

1-Aminocyclopropane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in ethylene biosynthesis and signaling pathways in plants.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active amino acids.

    Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The presence of alanine and glycine can reduce the triple response morphology elicited in response to ACC .

Future Directions

ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . Future research could focus on the regulation of ACC synthesis, conjugation, and deamination, and the role of ACC as an ethylene-independent signal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aminocyclopropane-1-carboxamide hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride formation. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

Uniqueness: 1-Aminocyclopropane-1-carboxamide hydrochloride is unique due to its amide functional group, which imparts different chemical properties compared to its acid and ester counterparts. This uniqueness makes it valuable in specific synthetic and research applications where different reactivity or solubility is required.

Properties

IUPAC Name

1-aminocyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZUYTWDRXLLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324796-27-2
Record name 1-aminocyclopropane-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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